![molecular formula C9H17N3 B13164042 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrrolidine and tetrahydropyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of nitrogen atoms in its structure makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of pyrrolidine with a suitable pyrimidine precursor. One common method involves the condensation of pyrrolidine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(Pyrrolidin-1-yl)methyl]pyrimidine: Similar structure but lacks the tetrahydro component.
2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyridine: Similar structure but with a pyridine ring instead of pyrimidine.
2-[(Pyrrolidin-1-yl)methyl]tetrahydrofuran: Similar structure but with a furan ring instead of pyrimidine.
Uniqueness
The uniqueness of 2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine lies in its combination of pyrrolidine and tetrahydropyrimidine rings, which provides a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C9H17N3/c1-2-7-12(6-1)8-9-10-4-3-5-11-9/h1-8H2,(H,10,11) |
InChI Key |
ZJZITGTXMIGUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



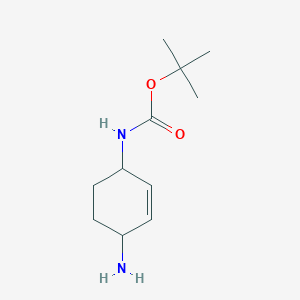


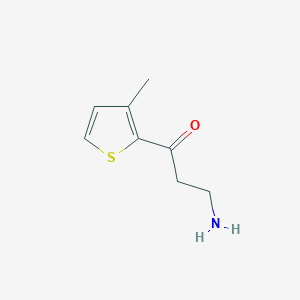
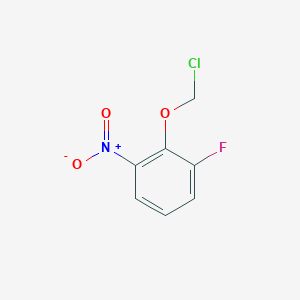

![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
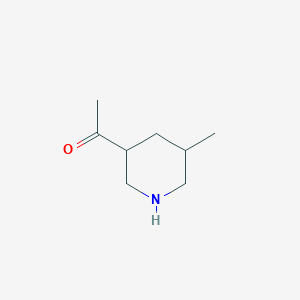
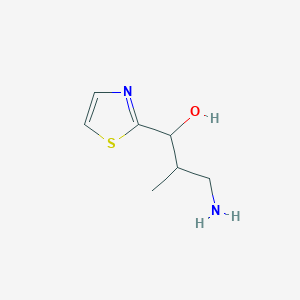
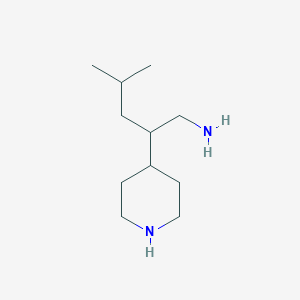
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)

![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
